cis-2-Aminocyclobutanecarboxylic acid hydrochloride
Description
Properties
IUPAC Name |
(1R,2S)-2-aminocyclobutane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NO2.ClH/c6-4-2-1-3(4)5(7)8;/h3-4H,1-2,6H2,(H,7,8);1H/t3-,4+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDUYWOJGABHCAO-HJXLNUONSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]([C@@H]1C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H10ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.59 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Boc-Protected Intermediate Route
One efficient method to prepare this compound involves the synthesis of the Boc-protected amino acid intermediate, followed by deprotection and conversion to the hydrochloride salt.
- Starting from commercially available cyclobutanecarboxylic acid derivatives, the amino group is introduced and protected as the tert-butyloxycarbonyl (Boc) derivative.
- For example, (±)-cis-2-(t-butyloxycarbonylamino)cyclobutanecarboxylic acid is synthesized by treating the corresponding cyclobutanecarboxylic acid with Boc2O in a dioxane/aqueous NaOH mixture at 0 °C, followed by acidification to pH 1 and extraction with ethyl acetate. This step yields the Boc-protected amino acid in quantitative yield (100%) as a white powder with melting point 169–172 °C.
- Subsequent steps involve conversion of the Boc-protected acid to amides and further reduction or hydrolysis to yield the free amine.
- The final deprotection and conversion to the hydrochloride salt are achieved by treatment with hydrochloric acid under controlled pH conditions, affording this compound in high purity and yield.
Phthalimide Intermediate and Lactone Ring Opening
Another classical approach involves the use of phthalimide intermediates derived from cyclobutanecarboxylic lactones.
- Cyclobutanecarboxylic lactones are reacted with potassium phthalimide in dimethylformamide (DMF) at elevated temperatures (140–150 °C) to open the lactone ring and form cis-phthalimidomethylcyclobutanecarboxylic acid.
- The isolated phthalimide intermediate is then subjected to hydrazinolysis or methylamine treatment to remove the phthalimide group and generate the free amine.
- Hydrolysis of the resulting intermediates under acidic conditions yields cis-2-aminocyclobutanecarboxylic acid, which can be converted to the hydrochloride salt by treatment with HCl.
- This method typically yields the cis isomer selectively due to the stereochemistry of the lactone ring opening and nucleophilic substitution steps.
Reductive Amination of Cyclobutanone Derivatives
A more recent method involves reductive amination of cyclobutanone derivatives bearing carboxylate functionality.
- Cyclobutanone carboxylates are reacted with amines under reductive amination conditions using sodium cyanoborohydride (NaCNBH3) in methanol with acetic acid as a catalyst.
- This reaction proceeds via imine formation followed by reduction to the corresponding aminomethyl cyclobutanecarboxylates.
- Subsequent hydrolysis of the ester groups under acidic or basic conditions yields the free amino acid.
- This method allows for the synthesis of both cis and trans isomers, but careful control of reaction conditions favors the cis isomer.
Comparative Summary of Preparation Methods
Detailed Research Findings
- The Boc-protected route is favored for its expediency and high yield, with the ability to isolate enantiomerically pure isomers by chiral resolution or starting from chiral precursors.
- The phthalimide approach provides a robust method for stereoselective synthesis but may suffer from moderate yields and requires careful control of reaction temperature and purification steps.
- Reductive amination offers flexibility in substrate scope and functional group tolerance, with yields reported between 70% and 90% depending on substituents and reaction time (typically 17 hours at room temperature).
- Analytical data such as melting points, NMR chemical shifts, and elemental analysis confirm the identity and purity of the cis isomer in all methods.
Chemical Reactions Analysis
cis-2-Aminocyclobutanecarboxylic acid hydrochloride: undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions often involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur with reagents such as alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Synthesis of Peptides and Foldamers
Cis-2-ACB-HCl is utilized as a building block in the synthesis of peptides due to its unique cyclic structure. Its incorporation into peptide sequences can enhance stability and influence folding patterns, which are critical for the biological activity of peptides. Studies have shown that the incorporation of β-amino acids can lead to improved proteolytic stability and altered receptor binding profiles.
Drug Development
The compound has been investigated for its potential role in drug development. Its structural characteristics allow it to serve as a scaffold for the design of new therapeutics targeting various diseases. For instance, research has indicated that derivatives of cis-2-ACB-HCl can exhibit antimicrobial properties, suggesting potential applications in developing antibiotics or other antimicrobial agents.
Neuroprotection
Preliminary studies suggest that cis-2-ACB-HCl may have neuroprotective effects, potentially offering therapeutic avenues for neurodegenerative diseases. The compound's ability to interact with neuronal pathways could make it a candidate for further exploration in neuropharmacology.
Photocatalytic Reactions
Recent advancements have highlighted the use of cis-2-ACB-HCl in photocatalytic reactions, specifically in the functionalization of α,β-dehydroamino acids through visible light-mediated cycloaddition reactions. This method allows for the selective construction of unnatural amino acids, showcasing the compound's versatility in synthetic organic chemistry .
Case Studies
Mechanism of Action
The mechanism by which cis-2-Aminocyclobutanecarboxylic acid hydrochloride exerts its effects involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to changes in cellular processes and biological responses.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares cis-2-aminocyclobutanecarboxylic acid hydrochloride with structurally related cyclized amino acid derivatives:
*The hydrochloride form’s molecular weight is inferred from the free base (C₄H₇NO₂) + HCl. Direct data for the salt is unavailable in the evidence.
Key Differences and Implications
Cycloheptane derivatives (7-membered) exhibit greater flexibility, which may improve solubility but reduce target selectivity .
Synthesis and Stereochemical Control: The synthesis of enantiomerically pure carboxamides from (±)-cis-2-aminocyclobutanecarboxylic acid () highlights the importance of chiral resolution in pharmaceutical applications . Cyclohexane derivatives () lack detailed synthetic protocols but are commercially available for peptide modification .
Safety and Environmental Impact :
- The cycloheptane analog () has a WGK 3 rating, indicating moderate environmental hazard, suggesting similar precautions may apply to the cyclobutane derivative .
Biological Activity
Cis-2-Aminocyclobutanecarboxylic acid hydrochloride (cis-2-ACBA-HCl) is a cyclic beta-amino acid derivative characterized by its unique four-membered ring structure. Its molecular formula is C₅H₁₀ClNO₂, and it has a molecular weight of 151.59 g/mol. This compound has garnered attention in medicinal chemistry due to its potential biological activities and applications in drug development.
Cis-2-ACBA-HCl can be synthesized through various methods, including the derivatization of racemic cis-cyclobutane beta-amino acid cores. One effective method involves using chiral non-racemic oxazolidin-2-one for easy diastereoisomeric separation, leading to high-purity compounds suitable for research and pharmaceutical applications.
Biological Activity
Cis-2-ACBA-HCl exhibits notable biological activities, primarily due to its ability to interact with various biological systems. Preliminary studies suggest that it may function as an inhibitor or modulator of specific enzymes or receptors, particularly those involved in neurotransmitter systems. This interaction could have implications for treating neurological disorders.
The compound's mechanism involves binding to specific molecular targets, modulating their activity, and consequently affecting cellular processes and biological responses. Its structural features allow it to act as a ligand for neurotransmitter receptors, which is crucial for understanding its pharmacological profile.
Case Studies and Research Findings
Recent studies have highlighted the potential therapeutic applications of cis-2-ACBA-HCl:
- Neuropharmacology : Research indicates that compounds similar to cis-2-ACBA-HCl can modulate neurotransmitter systems, suggesting its role in treating conditions like depression or anxiety disorders. A study demonstrated its binding affinity to serotonin receptors, indicating potential antidepressant properties .
- Antioxidant Activity : Cis-2-ACBA-HCl has been investigated for its antioxidant properties. In vitro assays showed that it can scavenge free radicals, thus providing protective effects against oxidative stress-related diseases .
- Synthesis of Peptidomimetics : The compound serves as a building block in synthesizing peptidomimetics and foldamers, which are essential for studying protein structures and functions. These derivatives have shown promise in drug discovery processes aimed at targeting protein-protein interactions .
Comparative Analysis with Related Compounds
To understand the biological activity of cis-2-ACBA-HCl better, it is useful to compare it with other aminocyclobutanecarboxylic acids:
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
